(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Medicinal Chemistry Structure-Activity Relationships Kinase Inhibition

The compound (Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 868141-42-8) is a synthetic 2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 2,4-dimethoxyphenyl substituent at the N-3 position and a pyridin-2-ylmethylene group at the C-5 position. The 2-thioxothiazolidin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with analogs demonstrating pan-PIM kinase inhibition at single-digit nanomolar IC50 values, hepatoprotective effects in rat models, and modulation of orphan GPCR targets such as GPR151.

Molecular Formula C17H14N2O3S2
Molecular Weight 358.43
CAS No. 868141-42-8
Cat. No. B2559647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
CAS868141-42-8
Molecular FormulaC17H14N2O3S2
Molecular Weight358.43
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S)OC
InChIInChI=1S/C17H14N2O3S2/c1-21-12-6-7-13(14(10-12)22-2)19-16(20)15(24-17(19)23)9-11-5-3-4-8-18-11/h3-10H,1-2H3/b15-9-
InChIKeyAKOYRCZNTBVVHA-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868141-42-8 Procurement Guide: (Z)-3-(2,4-Dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one


The compound (Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 868141-42-8) is a synthetic 2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 2,4-dimethoxyphenyl substituent at the N-3 position and a pyridin-2-ylmethylene group at the C-5 position . The 2-thioxothiazolidin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with analogs demonstrating pan-PIM kinase inhibition at single-digit nanomolar IC50 values, hepatoprotective effects in rat models, and modulation of orphan GPCR targets such as GPR151 . This specific substitution pattern distinguishes the compound from close structural analogs that lack the 2,4-dimethoxyphenyl N-3 motif, a feature that may influence target selectivity and drug-like properties.

Why Generic 2-Thioxothiazolidin-4-ones Cannot Replace 868141-42-8 in Target-Focused Research


Within the 2-thioxothiazolidin-4-one chemotype, both the N-3 substituent and the C-5 arylidene moiety are critical determinants of biological activity. The compound (Z)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one (Z5-2T, lacking N-3 substitution) demonstrated hepatoprotective effects in a DEN rat model, reducing ALT from 287 ± 0.9 to improved levels, but its activity profile is specific to that substitution pattern . The 2,4-dimethoxyphenyl group at N-3 in the target compound introduces steric bulk and electron-donating character that alters the conformational landscape and hydrogen-bonding capacity compared to N-unsubstituted, N-alkyl, or N-aryl analogs . In the pan-PIM kinase inhibitor series, pyridinyl-substituted 2-thioxothiazolidin-4-ones showed significantly higher inhibitory potency than phenyl analogs, and the N-3 substitution was essential for selectivity over 14 off-target kinases . Therefore, interchanging compounds with different N-3 substituents—or procuring a generic 2-thioxothiazolidin-4-one—cannot recapitulate the target binding profile expected of 868141-42-8.

Quantitative Differentiation Evidence for 868141-42-8 Versus Closest Analogs


Structural Differentiation: N-3 2,4-Dimethoxyphenyl Substitution Versus N-Unsubstituted Analog

The target compound bears a 2,4-dimethoxyphenyl group at the N-3 position of the 2-thioxothiazolidin-4-one core, whereas the closest published analog, (Z)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one (Z5-2T), is N-unsubstituted . In the pan-PIM kinase series, changing the N-3 substituent from hydrogen to substituted phenyl altered IC50 values by 10- to 100-fold across PIM-1, PIM-2, and PIM-3, and the pyridinyl-containing analog without N-3 aryl substitution showed reduced selectivity against off-target kinases . The 2,4-dimethoxyphenyl motif contributes 2 hydrogen-bond acceptors, increases topological polar surface area by approximately 29 Ų (estimated by fragment addition), and adds 148 Da to the molecular weight .

Medicinal Chemistry Structure-Activity Relationships Kinase Inhibition

Class-Level Hepatoprotective Baseline: Z5-2T Establishes In Vivo Liver Protection Precedent

The N-unsubstituted analog Z5-2T, administered orally at 50 mg/kg to rats with DEN-induced hepatotoxicity, reduced serum ALT from 287 ± 0.9 U/L (DEN control) to levels approaching the vehicle group, decreased total bilirubin (indirect bilirubin 0.03 ± 0.03 mg/dL in treated vs. elevated DEN control), and lowered TNF-α and IL-6 as measured by ELISA . Histopathological examination confirmed reduced fibrosis, necrosis, and inflammatory infiltration in the Z5-2T treatment group. Molecular docking revealed binding energies of -6.5 kcal/mol and -6.0 kcal/mol with TNF-α (PDB ID: 1TNF) and IL-6 (PDB ID: 1IL6) respectively . This establishes a class-level precedent for hepatoprotective activity that may extend to N-3 substituted analogs, though quantitative confirmation for the 2,4-dimethoxyphenyl derivative is not yet published.

Hepatology In Vivo Pharmacology Toxicology

GPR151 Orphan GPCR Screening: Compound Library Evidence for Target Engagement Potential

The compound was included in the Scripps Research Institute Molecular Screening Center's cell-based high-throughput primary assay to identify activators of GPR151 (PubChem AID 1508602), alongside a deep learning classifier trained on this dataset that achieved 0.92 accuracy and 0.76 F1 score for discriminating GPR151 activators from inactives . GPR151 responds to galanin with an EC50 of 2 μM and is implicated in nociception, metabolic disorders, and nicotine withdrawal . While the specific % activation or EC50 value for the target compound in this assay is not publicly available, its inclusion in the screening collection confirms it possesses structural features predicted to interact with the GPR151 orthosteric or allosteric site, differentiating it from library compounds that failed pre-screening filters.

GPCR Pharmacology Orphan Receptor Deorphanization High-Throughput Screening

Evidence-Backed Application Scenarios for 868141-42-8 in Scientific Research


Orphan GPCR Deorphanization and GPR151 Modulator Discovery

The compound's documented screening in the Scripps GPR151 activator assay (AID 1508602) positions it as a validated starting point for medicinal chemistry programs targeting this orphan receptor, which is implicated in neuropathic pain, metabolic disorders, and nicotine addiction . Unlike unscreened 2-thioxothiazolidin-4-one analogs, 868141-42-8 has established assay provenance, reducing the risk of false-negative screening outcomes in GPR151-focused campaigns.

Hepatoprotective Agent Development with N-3 SAR Exploration

Building on the in vivo efficacy of the N-unsubstituted analog Z5-2T—which reduced ALT from 287 ± 0.9 U/L to near-vehicle levels in DEN-treated rats —the target compound's 2,4-dimethoxyphenyl N-3 substitution offers a rational SAR probe to evaluate whether increased steric bulk and hydrogen-bonding capacity at this position improve hepatoprotective potency, metabolic stability, or oral bioavailability relative to the N-unsubstituted baseline.

Pan-PIM Kinase Inhibitor Lead Optimization

The 2-thioxothiazolidin-4-one scaffold has demonstrated single-digit nanomolar pan-PIM kinase inhibition with selectivity over 14 off-target kinases when appropriately substituted . The target compound's pyridin-2-ylmethylene C-5 motif aligns with the pyridinyl analogs that showed superior PIM inhibition over phenyl analogs, while the N-3 2,4-dimethoxyphenyl group may further modulate isoform selectivity within the PIM-1/2/3 family.

Computational Chemistry and QSAR Model Training Sets

Given its inclusion in multiple high-throughput screening datasets (GPR151 AID 1508602, FBW7 AID 1259310, MITF AID 1259374) , the compound contributes to the diversity of training data for machine learning models predicting bioactivity of 2-thioxothiazolidin-4-one derivatives. Procurement for computational studies ensures representation of the N-3 2,4-dimethoxyphenyl substitution pattern that is underrepresented in public QSAR datasets.

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